molecular formula C12H11ClOS B13906373 2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone CAS No. 1092301-32-0

2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone

Cat. No.: B13906373
CAS No.: 1092301-32-0
M. Wt: 238.73 g/mol
InChI Key: NNDQTCZMBOPWCZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes a benzo[b]thiophene ring substituted with chlorine and ethanone groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone typically involves the chlorination of 3,5-dimethylbenzo[b]thiophene followed by the introduction of an ethanone group. One common method involves the use of thionyl chloride (SOCl2) for the chlorination step, followed by a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzo[b]thiophenes.

Scientific Research Applications

2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(benzo[b]thiophen-2-yl)ethanone: Lacks the 3,5-dimethyl substitution, which may affect its biological activity and chemical reactivity.

    3,5-Dimethylbenzo[b]thiophene: Lacks the chlorine and ethanone groups, making it less reactive in certain chemical reactions.

    2-Bromo-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

Uniqueness

The presence of both chlorine and ethanone groups in 2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone makes it a versatile compound with unique reactivity and potential biological activities. The 3,5-dimethyl substitution further enhances its chemical properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1092301-32-0

Molecular Formula

C12H11ClOS

Molecular Weight

238.73 g/mol

IUPAC Name

2-chloro-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C12H11ClOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3

InChI Key

NNDQTCZMBOPWCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2C)C(=O)CCl

Origin of Product

United States

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